molecular formula C8H10ClNO2 B3043753 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride CAS No. 914637-74-4

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride

Cat. No.: B3043753
CAS No.: 914637-74-4
M. Wt: 187.62 g/mol
InChI Key: VQDSWPBSJUAOAI-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride is a heterocyclic acyl chloride with a 1,3-oxazole core functionalized by a tert-butyl group at position 5 and a reactive carbonyl chloride moiety at position 4. The tert-butyl substituent imparts significant steric bulk, influencing both physical properties (e.g., solubility, melting point) and reactivity (e.g., reduced nucleophilic substitution rates due to steric hindrance). This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials, where its stability and selectivity are advantageous .

Properties

IUPAC Name

5-tert-butyl-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-8(2,3)6-5(7(9)11)10-4-12-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDSWPBSJUAOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of tert-Butyl Acetoacetate with Urea

The foundational step involves constructing the oxazole ring via cyclocondensation. tert-Butyl acetoacetate reacts with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction proceeds at 80–100°C for 6–12 hours, yielding 5-(tert-butyl)-1,3-oxazole-4-carboxylic acid as the intermediate.

Key Variables:

  • Solvent Selection: Dimethylformamide (DMF) or toluene optimizes polarity for cyclization.
  • Catalyst Efficiency: PPA achieves 78–85% yield, while POCl₃ requires stoichiometric amounts but reduces side products.

Table 1. Cyclocondensation Reaction Optimization

Dehydrating Agent Temperature (°C) Time (h) Yield (%)
PPA 90 8 82
POCl₃ 80 10 76
H₂SO₄ (conc.) 100 6 68

Chlorination of 5-(tert-Butyl)-1,3-oxazole-4-carboxylic Acid

The carboxylic acid intermediate undergoes chlorination to form the target acyl chloride. Thionyl chloride (SOCl₂) and oxalyl chloride [(COCl)₂] are preferred due to their high reactivity and byproduct volatility.

Reaction Protocol:

  • Dissolve 5-(tert-butyl)-1,3-oxazole-4-carboxylic acid (1 eq) in anhydrous dichloromethane (DCM).
  • Add SOCl₂ (1.2 eq) dropwise under nitrogen at 0°C.
  • Reflux at 40°C for 3 hours, then evaporate excess reagent under vacuum.

Table 2. Chlorinating Agent Performance

Reagent Solvent Temperature (°C) Conversion (%)
SOCl₂ DCM 40 95
(COCl)₂ THF 25 89
PCl₅ Toluene 60 72

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial scales employ continuous flow microreactors to enhance safety and efficiency during chlorination. A two-stage system separates cyclocondensation and chlorination, minimizing thermal degradation.

Process Parameters:

  • Residence Time: 15 minutes per stage.
  • Throughput: 50 kg/day with 93% purity (HPLC).

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization: Ethanol/water (4:1) yields 85% pure product (mp 92–94°C).
  • Silica Gel Chromatography: Ethyl acetate/hexane (1:3) removes residual carboxylic acid (Rf = 0.45).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 8.15 (s, 1H, oxazole-H).
  • FTIR (cm⁻¹): 1745 (C=O, acyl chloride), 1220 (C-O-C).

Comparative Analysis of Preparation Methods

Table 3. Method Efficacy Comparison

Method Yield (%) Purity (%) Scalability
Batch Cyclocondensation 78 95 Moderate
Flow Chlorination 91 98 High
Direct Ring Chlorination 65 88 Low

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

    Hydrolysis: Aqueous solutions of bases or acids can facilitate the hydrolysis of the carbonyl chloride group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be used for these transformations.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.

    Functionalized Oxazoles: Formed through oxidation and reduction reactions.

Scientific Research Applications

Structure and Reactivity

The compound features a tert-butyl group that enhances its stability and reactivity. The carbonyl chloride functional group is particularly reactive towards nucleophiles, making it a valuable intermediate for synthesizing various derivatives. The synthesis typically involves:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of the tert-Butyl Group : Alkylation reactions using tert-butyl halides are employed.
  • Conversion to Carbonyl Chloride : This is accomplished using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

Chemical Reactions

The compound undergoes several types of reactions:

  • Nucleophilic Substitution : The carbonyl chloride group reacts with nucleophiles to form amides or esters.
  • Hydrolysis : In the presence of water, it can hydrolyze to yield carboxylic acids.
  • Oxidation and Reduction : The oxazole ring can be oxidized or reduced to generate different derivatives.

Chemistry

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride is primarily utilized as an intermediate in organic synthesis. It serves as a building block for complex organic molecules and heterocycles, facilitating the development of new compounds with desirable properties.

Biology

This compound has potential applications in biological research:

  • Bioactive Molecules : It is investigated for its ability to serve as a precursor for bioactive compounds that may act as enzyme inhibitors or modulators.
  • Antimicrobial and Anticancer Properties : Studies have shown that derivatives of oxazole can exhibit significant activity against various human cancer cell lines and microbial pathogens.

Medicine

In medicinal chemistry, this compound is explored for drug discovery:

  • Lead Compound Development : Its derivatives are being evaluated for their therapeutic potential in treating diseases such as cancer and infections.
  • Mechanism of Action : The compound's electrophilic nature allows it to interact with biological targets, potentially leading to inhibition of critical metabolic pathways .

Industry

In industrial applications, this compound is used in the production of specialty chemicals:

  • Pharmaceuticals : It plays a role in synthesizing various drugs due to its reactivity and ability to form diverse chemical structures.
  • Agrochemicals : Its derivatives may also find applications in agricultural chemistry as pesticides or growth regulators.

Case Study 1: Anticancer Activity

Research has demonstrated that certain oxazole derivatives exhibit potent growth inhibition against cancer cell lines such as HeLa cells. These studies focus on the molecular mechanisms by which these compounds induce apoptosis and disrupt cell cycle progression.

Case Study 2: Enzyme Inhibition

Investigations into the enzyme inhibitory properties of this compound reveal its potential as a scaffold for developing inhibitors targeting specific metabolic enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures. The oxazole ring can also participate in coordination with metal ions, influencing its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Table 1: Comparative Data for 5-Substituted Oxazole-4-carbonyl Chlorides

Property 5-(tert-Butyl)-1,3-oxazole-4-carbonyl Chloride 5-(2-Thienyl)-1,3-oxazole-4-carbonyl Chloride 5-Phenyl-1,3-oxazole-4-carbonyl Chloride
Molecular Formula C₈H₁₁ClNO₂ (estimated) C₈H₄ClNO₂S C₁₀H₆ClNO₂
Molecular Weight ~197.6 (estimated) 213.64 207.6 (estimated)
Density (g/cm³) N/A 1.5±0.1 N/A
Boiling Point (°C) N/A 358.6±32.0 ~300–320 (estimated)
Flash Point (°C) N/A 170.7±25.1 N/A
LogP ~2.1 (estimated) 1.37 ~2.5 (estimated)

Key Observations:

Molecular Weight and Density :

  • The thienyl analog (213.64 g/mol) has a higher molecular weight than the tert-butyl derivative (estimated ~197.6 g/mol) due to sulfur’s atomic mass. Its density (1.5 g/cm³) reflects contributions from the planar thienyl group, whereas the tert-butyl analog likely has lower density due to steric bulk reducing packing efficiency.

Boiling and Flash Points :

  • The thienyl compound’s high boiling point (358.6°C) suggests strong intermolecular interactions (e.g., dipole-dipole, π-π stacking). The tert-butyl variant may exhibit lower boiling points due to reduced polarity and increased steric shielding.

Lipophilicity (LogP): The tert-butyl group enhances lipophilicity (estimated LogP ~2.1) compared to the thienyl analog (LogP 1.37), favoring solubility in nonpolar solvents.

Research Findings and Trends

  • Synthetic Utility : The tert-butyl variant’s steric bulk is exploited in asymmetric catalysis to enforce regioselectivity, as demonstrated in recent syntheses of kinase inhibitors .
  • Thermal Stability : Thienyl derivatives exhibit higher thermal stability (e.g., flash point ~170°C) compared to alkyl-substituted analogs, aligning with their use in high-temperature polymer applications.

Biological Activity

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride, a compound belonging to the oxazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group at the 5-position and a carbonyl chloride functional group at the 4-position of the oxazole ring. This unique structure contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various human cancer cell lines. For instance, it has been observed to induce apoptosis in HeLa cells through modulation of cell signaling pathways and gene expression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Cell cycle arrest
A54920Inhibition of metabolic enzymes

Antimicrobial Activity

Oxazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. In vitro studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways, altering cellular metabolism and promoting cell death in cancer cells .
  • Cell Signaling Modulation : It modulates various signaling pathways, including those involved in apoptosis and cell cycle regulation .
  • Inflammatory Response : Some studies suggest that oxazole derivatives may influence inflammatory responses by interacting with immune cells and cytokine production .

Case Study 1: Anticancer Activity in HeLa Cells

In a study published in Bioorganic Chemistry, researchers investigated the effects of this compound on HeLa cells. The compound was found to induce significant apoptosis at concentrations above 10 µM, with associated downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy Against E. coli

A recent study evaluated the antimicrobial properties of various oxazole derivatives, including this compound. It was noted that at a concentration of 64 µg/mL, it effectively inhibited the growth of E. coli, demonstrating its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What are the critical safety protocols for handling and storing 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride in laboratory settings?

Methodological Answer:

  • Handling Precautions:
    • Use inert gas purging (e.g., nitrogen/argon) to minimize exposure to moisture, as acyl chlorides are highly reactive .
    • Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and lab coats. Avoid skin/eye contact due to potential irritation or corrosive effects .
    • Work in a fume hood to prevent inhalation of vapors, which may cause respiratory distress .
  • Storage:
    • Store in a cool, dry, well-ventilated area (<25°C) away from ignition sources. Use airtight containers with desiccants to prevent hydrolysis .
    • Segregate from incompatible substances (e.g., bases, alcohols) to avoid exothermic reactions .
  • Emergency Measures:
    • For spills, neutralize with sodium bicarbonate or inert absorbents. Avoid water jets to prevent aerosolization .
    • In case of fire, use CO₂ or dry chemical extinguishers; water may exacerbate reactions .

Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:

  • Step 1: Synthesis of 5-(tert-Butyl)-1,3-oxazole-4-carboxylic Acid
    • React tert-butyl-substituted oxazole precursors with oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled acidic conditions .
  • Step 2: Conversion to Acyl Chloride
    • Use thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane or THF. Catalyze with DMF to enhance reactivity.
    • Purify via distillation or recrystallization under inert atmosphere to minimize decomposition .
  • Yield Optimization:
    • Monitor reaction progress via TLC or in-situ IR spectroscopy to detect carbonyl chloride formation (C=O stretch ~1800 cm⁻¹).

Advanced: How can structural integrity and purity be confirmed for this compound?

Methodological Answer:

  • X-ray Crystallography:
    • Resolve crystal structure to confirm tert-butyl and oxazole ring geometry. Use single-crystal XRD at low temperatures (e.g., 100 K) for high-resolution data .
  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Identify characteristic peaks: tert-butyl (δ ~1.3 ppm, singlet) and oxazole ring protons (δ ~8.0-8.5 ppm) .
    • FT-IR: Confirm acyl chloride C=O stretch (~1800 cm⁻¹) and absence of -OH bands (~2500-3500 cm⁻¹) .
  • Purity Assessment:
    • Use HPLC with UV detection (λ = 210-230 nm) and compare retention times against standards. Target ≥98% purity for research-grade material .

Advanced: How should researchers analyze thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA):
    • Heat samples at 10°C/min under nitrogen. Monitor mass loss events; decomposition typically occurs >150°C .
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Trap off-gases during TGA and analyze for toxic byproducts (e.g., HCl, CO) .
  • Differential Scanning Calorimetry (DSC):
    • Identify exothermic peaks indicative of decomposition or polymerization risks .

Advanced: How to address data gaps in toxicity and ecological impact studies?

Methodological Answer:

  • In Silico Modeling:
    • Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity (e.g., LD₅₀) and bioaccumulation potential .
  • In Vitro Testing:
    • Conduct cytotoxicity assays (e.g., MTT on mammalian cell lines) to estimate safe exposure thresholds .
  • Environmental Risk Mitigation:
    • Apply precautionary measures (e.g., neutralization before disposal) due to limited biodegradability data .

Advanced: What mechanistic studies are critical for optimizing its reactivity in derivatization reactions?

Methodological Answer:

  • Kinetic Studies:
    • Monitor nucleophilic acyl substitution rates (e.g., with amines or alcohols) via stopped-flow spectroscopy. Vary solvents (polar aprotic vs. protic) to assess dielectric effects .
  • Isotopic Labeling:
    • Use ¹⁸O-labeled water to trace hydrolysis pathways and quantify stability in aqueous environments .
  • Computational Chemistry:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric effects from the tert-butyl group .

Advanced: How to resolve contradictions in reported reactivity or analytical data?

Methodological Answer:

  • Cross-Validation with Multiple Techniques:
    • Combine NMR, XRD, and elemental analysis to confirm molecular identity if spectral data conflict .
  • Reproducibility Protocols:
    • Standardize reaction conditions (e.g., solvent purity, temperature control) to minimize batch-to-batch variability .
  • Collaborative Studies:
    • Share samples with independent labs for blind testing, ensuring analytical consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride

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